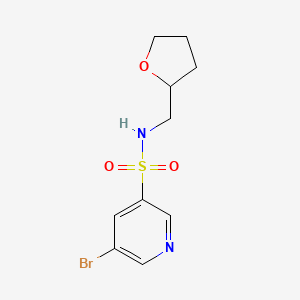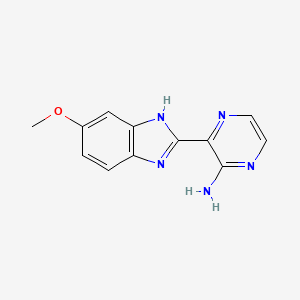![molecular formula C13H18N2O B7588888 3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)
3-[(2-Methylcyclopentyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylcyclopentyl)amino]benzamide, also known as Mecamylamine, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a non-specific nicotinic acetylcholine receptor antagonist, which means that it blocks the activity of certain neurotransmitters in the brain. In
作用機序
3-[(2-Methylcyclopentyl)amino]benzamide works by blocking the activity of nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the brain. This blockade results in a decrease in the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in addiction and cognitive function.
Biochemical and Physiological Effects:
3-[(2-Methylcyclopentyl)amino]benzamide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to decrease the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction and cognitive function. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide has been shown to decrease blood pressure and heart rate, which makes it a potential treatment for hypertension.
実験室実験の利点と制限
One of the main advantages of using 3-[(2-Methylcyclopentyl)amino]benzamide in lab experiments is its ability to selectively block nicotinic acetylcholine receptors. This allows researchers to study the specific effects of these receptors on various physiological and biochemical processes. However, one of the limitations of using 3-[(2-Methylcyclopentyl)amino]benzamide is its non-specific nature, which means that it can also block other types of receptors in the body. This can make it difficult to determine the specific effects of nicotinic acetylcholine receptors on certain processes.
将来の方向性
There are several future directions for the use of 3-[(2-Methylcyclopentyl)amino]benzamide in scientific research. One potential direction is the development of more selective nicotinic acetylcholine receptor antagonists, which would allow for more specific studies of these receptors. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide could be studied further as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. Finally, 3-[(2-Methylcyclopentyl)amino]benzamide could be used to study the effects of nicotine and other related compounds on the body, which could lead to a better understanding of addiction and related disorders.
合成法
3-[(2-Methylcyclopentyl)amino]benzamide can be synthesized through a multi-step process that involves the reaction between 2-methylcyclopentanone and hydroxylamine hydrochloride, followed by the reaction with 3-aminobenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure 3-[(2-Methylcyclopentyl)amino]benzamide.
科学的研究の応用
3-[(2-Methylcyclopentyl)amino]benzamide has been widely used in scientific research for its ability to block the activity of nicotinic acetylcholine receptors. This compound has been studied in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the role of nicotinic acetylcholine receptors in the brain, particularly in relation to addiction and cognitive function. In pharmacology, 3-[(2-Methylcyclopentyl)amino]benzamide has been studied as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. In toxicology, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the toxicity of nicotine and other related compounds.
特性
IUPAC Name |
3-[(2-methylcyclopentyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-2-7-12(9)15-11-6-3-5-10(8-11)13(14)16/h3,5-6,8-9,12,15H,2,4,7H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFVINMSOCLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylcyclopentyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)

